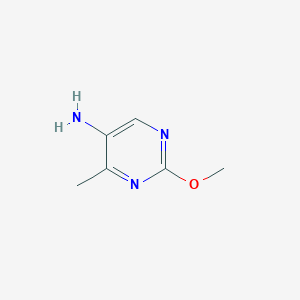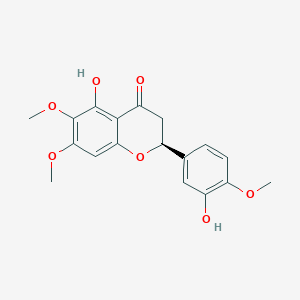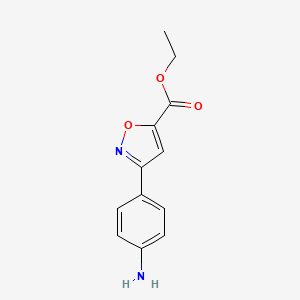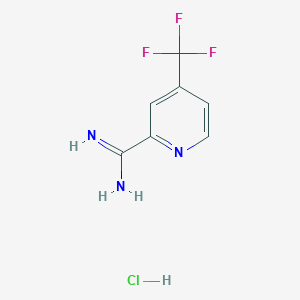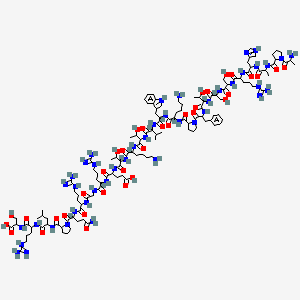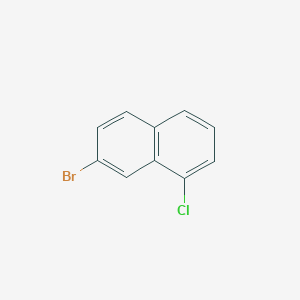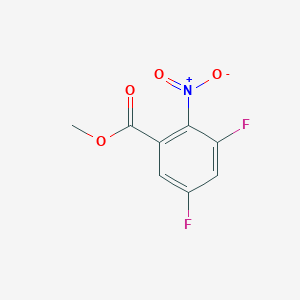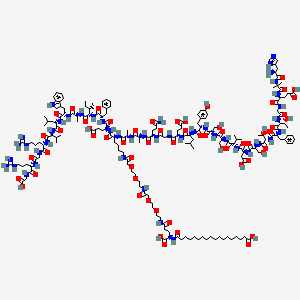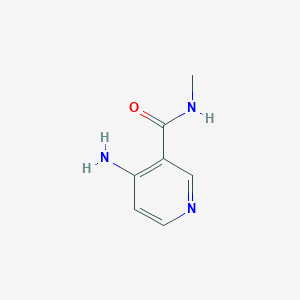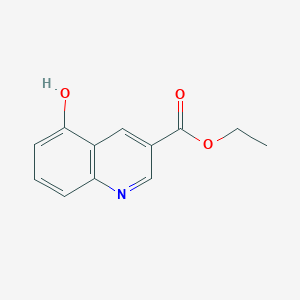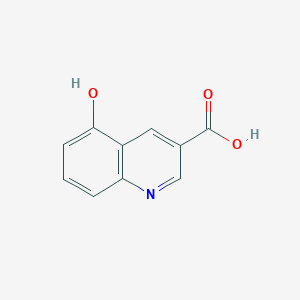![molecular formula C65H44N2 B3030531 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene CAS No. 916061-87-5](/img/structure/B3030531.png)
9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene
Übersicht
Beschreibung
9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene, also known as this compound, is a useful research compound. Its molecular formula is C65H44N2 and its molecular weight is 853.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 852.350449412 g/mol and the complexity rating of the compound is 1400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Organic Light-Emitting Diodes (OLEDs)
A series of full hydrocarbons including N,N′-(4,4′-(9,9′-(1,3-phenylene)bis(9H-fluorene-9,9-diyl))bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) (DNPAFB) demonstrated significant potential in the development of high-performance OLEDs. These materials, characterized by a highly twisted tetrahedral conformation, exhibited outstanding efficiencies and brightness in OLED applications, making them among the best solution processable blue phosphorescent OLEDs based on small molecules (Ye et al., 2010).
2. Electroluminescent Devices
9,9-Bis{4-[di-(p-biphenyl)aminophenyl]}fluorene, a promising fluorene derivative, was synthesized and used as a hole-transporting material in electroluminescent devices. It showed superior performance compared to other materials, achieving high luminance and efficiency (Ko & Tao, 2002).
3. Memory Devices and Polyimides
New symmetric diamines containing tetraphenyl fluorene were synthesized, leading to the development of polyimides with distinct memory behaviors, including volatile and non-volatile types. These materials demonstrated potential in resistive switching and memory applications (Yang et al., 2018).
4. Polymer Synthesis
Spiro[fluorene-9,9′-xanthene]-centered, tetra-carbazole substituted molecules were synthesized, offering excellent thermal stability and mobility. These materials were effectively used in OLEDs as hole transport layers, demonstrating significant improvements in device performance (Liang et al., 2017).
5. Fluorescence Quantum Yield Studies
A novel luminescent compound, 9,9-bis[4'-(beta-naphthyl-methacrylate)phenyl]fluorene (F-NMAP), was synthesized and studied for its photophysical processes. The compound displayed blue and blue-violet light emission with significant fluorescence quantum yield, indicating potential applications in optoelectronics (Feng & Chen, 2005).
6. Fuel Cell Application
A new sulfonated diamine monomer based on fluorene was synthesized, leading to the development of sulfonated polyimides. These materials displayed excellent proton conductivities, suggesting their suitability as polyelectrolytes in fuel cell applications (Guo et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene is the organic light-emitting diodes (OLEDs). It acts as a hole transport material in these devices .
Biochemical Pathways
The compound affects the current density-luminance-voltage characteristics of OLEDs. It has been found that for conventional structures of indium–tin–oxide/NPB/tris (8-hydroxyquinoline) aluminum (60 nm)/LiF (0.5 nm)/Al, the optimal hole injection and luminescence efficiencies appear at NPB thicknesses of 5 and 20 nm, respectively .
Pharmacokinetics
The hole mobility of this compound at 50 nm is smaller than the value at 1000 nm (electric field at 0.1 MV/cm). This suggests that the lower mobility is caused by the interfacial trap states .
Action Environment
The action of this compound is influenced by environmental factors such as the thickness of the NPB layer. The proportion of DCM EL to the whole EL decreases with increasing NPB thickness . This suggests that the NPB layer blocks electron transport to the Alq 3: DCM layer .
Eigenschaften
IUPAC Name |
N-[4-[9-[4-(dinaphthalen-2-ylamino)phenyl]fluoren-9-yl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H44N2/c1-5-17-49-41-57(33-25-45(49)13-1)66(58-34-26-46-14-2-6-18-50(46)42-58)55-37-29-53(30-38-55)65(63-23-11-9-21-61(63)62-22-10-12-24-64(62)65)54-31-39-56(40-32-54)67(59-35-27-47-15-3-7-19-51(47)43-59)60-36-28-48-16-4-8-20-52(48)44-60/h1-44H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQHEBAYOGHIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H44N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



